5-bromo-8-chloroimidazo[1,5-a]pyrazine
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Overview
Description
5-Bromo-8-chloroimidazo[1,5-a]pyrazine is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the imidazo[1,5-a]pyrazine family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of both bromine and chlorine atoms in the structure makes it a valuable intermediate for various chemical reactions and applications.
Scientific Research Applications
5-Bromo-8-chloroimidazo[1,5-a]pyrazine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
Target of Action
This compound belongs to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Mode of Action
It is known that imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Action Environment
It is known that the compound should be used only outdoors or in a well-ventilated area, and contact with skin and eyes should be avoided .
Safety and Hazards
The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, washing all exposed external body areas thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, protective clothing, eye protection, and face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-8-chloroimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-chloropyrazine with an imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-chloroimidazo[1,5-a]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate in solvents like DMF or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-8-chloroimidazo[1,2-a]pyridine
- 5-Bromo-8-chloroimidazo[1,2-a]pyrazine
- 5-Bromo-8-chloroimidazo[1,5-a]pyridine
Uniqueness
5-Bromo-8-chloroimidazo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various synthetic and research applications.
Properties
CAS No. |
1209782-02-4 |
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Molecular Formula |
C6H3BrClN3 |
Molecular Weight |
232.46 g/mol |
IUPAC Name |
5-bromo-8-chloroimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H3BrClN3/c7-5-2-10-6(8)4-1-9-3-11(4)5/h1-3H |
InChI Key |
ZXAOZDUZOLCLGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=C(N2C=N1)Br)Cl |
Purity |
95 |
Origin of Product |
United States |
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